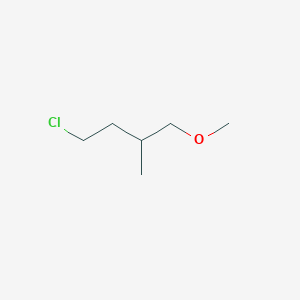
1-(4-Acetylphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to a piperidin-2-one moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Méthodes De Préparation
The synthesis of 1-(4-Acetylphenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-acetylphenyl bromide with piperidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve multi-step processes that include the preparation of intermediates followed by their conversion to the target compound under controlled conditions .
Analyse Des Réactions Chimiques
1-(4-Acetylphenyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .
Applications De Recherche Scientifique
1-(4-Acetylphenyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 1-(4-Acetylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Acetylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperidin-2-one: This compound has a nitro group instead of an acetyl group, leading to different chemical and biological properties.
1-(4-Methylphenyl)piperidin-2-one: The presence of a methyl group instead of an acetyl group results in variations in reactivity and applications.
1-(4-Chlorophenyl)piperidin-2-one: The chloro group imparts distinct chemical characteristics compared to the acetyl group. These similar compounds highlight the uniqueness of this compound in terms of its specific functional group and resulting properties
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(4-acetylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-10(15)11-5-7-12(8-6-11)14-9-3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 |
Clé InChI |
GTJQQHXVUUSXHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


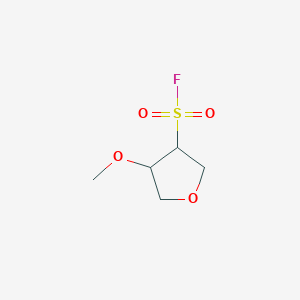
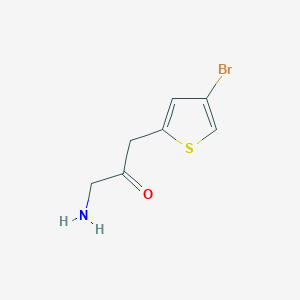
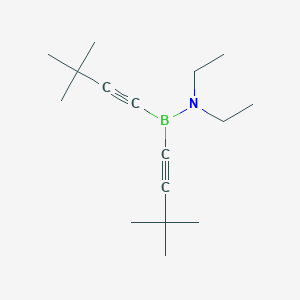



![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)
![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
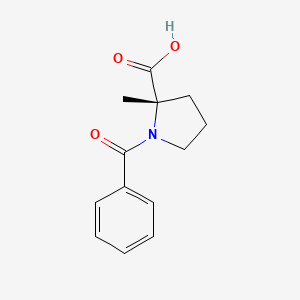
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)

